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2-(6-Fluoro-4-methylpyridin-3-YL)ethanamine
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Overview
Description
2-(6-Fluoro-4-methylpyridin-3-YL)ethanamine is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties imparted by the fluorine atom, which can significantly alter the electronic characteristics of the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of Selectfluor, a fluorinating agent, which can introduce fluorine into the pyridine ring under mild conditions . The reaction conditions often involve the use of solvents like acetonitrile and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of fluorinated pyridines, including 2-(6-Fluoro-4-methylpyridin-3-YL)ethanamine, often involves large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoro-4-methylpyridin-3-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-(6-Fluoro-4-methylpyridin-3-YL)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Used in the development of advanced materials with unique properties due to the presence of fluorine
Mechanism of Action
The mechanism of action of 2-(6-Fluoro-4-methylpyridin-3-YL)ethanamine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(6-Methylpyridin-2-yl)ethanamine: Similar structure but lacks the fluorine atom, resulting in different electronic properties.
2-(6-Methylpyridin-3-yl)ethanamine: Another similar compound with variations in the position of the methyl group.
Uniqueness
The presence of the fluorine atom in 2-(6-Fluoro-4-methylpyridin-3-YL)ethanamine imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C8H11FN2 |
---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
2-(6-fluoro-4-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H11FN2/c1-6-4-8(9)11-5-7(6)2-3-10/h4-5H,2-3,10H2,1H3 |
InChI Key |
KNHIRBSSWMGVED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CCN)F |
Origin of Product |
United States |
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